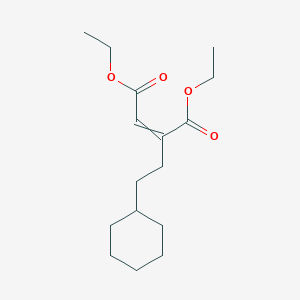![molecular formula C12H18O3 B14204194 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-88-8](/img/structure/B14204194.png)
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol. The process often includes the formation of an acetal or ketal intermediate, which then undergoes further reactions to form the spiro compound. Common reagents used in this synthesis include acids or bases as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation or crystallization are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decane: A simpler spiro compound with a similar bicyclic structure but lacking the functional groups present in 2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Spiro[5.5]undecane: Another spiro compound with a larger ring system, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. These features make it particularly valuable in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
918942-88-8 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C12H18O3/c1-9(2)7-10-8-11(13)12(15-10)5-3-4-6-14-12/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
UUQVVMAVIMHSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=O)C2(O1)CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
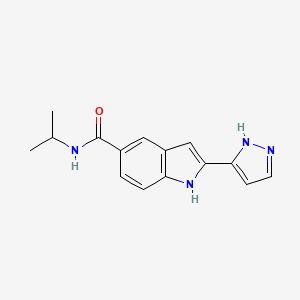
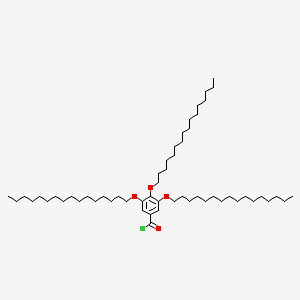
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)

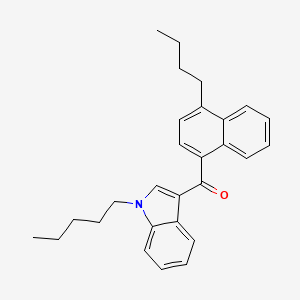
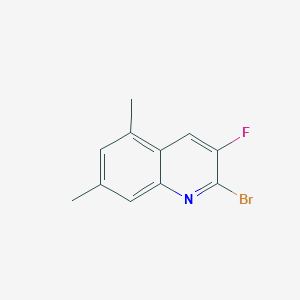
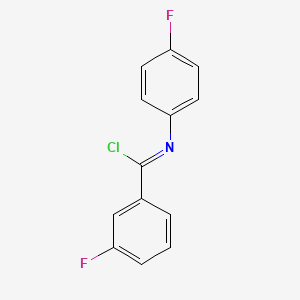
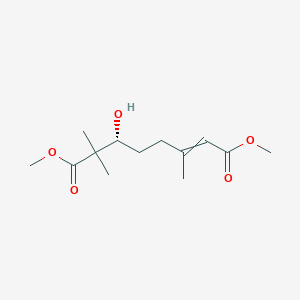
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)
